(E)-ethyl 3-(4-ethylphenyl)acrylate
CAS No.:
Cat. No.: VC20382111
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H16O2 |
---|---|
Molecular Weight | 204.26 g/mol |
IUPAC Name | ethyl (E)-3-(4-ethylphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C13H16O2/c1-3-11-5-7-12(8-6-11)9-10-13(14)15-4-2/h5-10H,3-4H2,1-2H3/b10-9+ |
Standard InChI Key | NXQYAHYRAUTZPE-MDZDMXLPSA-N |
Isomeric SMILES | CCC1=CC=C(C=C1)/C=C/C(=O)OCC |
Canonical SMILES | CCC1=CC=C(C=C1)C=CC(=O)OCC |
Introduction
Chemical Structure and Classification
Molecular Architecture
(E)-Ethyl 3-(4-ethylphenyl)acrylate features an ethyl ester group () attached to a propenoate backbone, which is further substituted with a 4-ethylphenyl moiety. The E-configuration of the double bond between C2 and C3 ensures spatial alignment critical for its reactivity.
Table 1: Key Structural and Molecular Data
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 204.26 g/mol |
IUPAC Name | Ethyl (E)-3-(4-ethylphenyl)prop-2-enoate |
CAS Number | Not publicly disclosed |
SMILES | CCC1=CC=C(C=C1)C=CC(=O)OCC |
The ethyl group on the phenyl ring enhances hydrophobic interactions, making the compound suitable for non-polar solvents and polymer matrices.
Synthesis Methods
Esterification Reaction
The primary synthesis route involves the acid-catalyzed esterification of 3-(4-ethylphenyl)acrylic acid with ethanol. Sulfuric acid () is typically employed as a catalyst under reflux conditions (60–80°C), achieving yields exceeding 85%.
Key Parameters:
-
Catalyst Concentration: 1–2% (v/v)
-
Reaction Time: 6–8 hours
-
Purification: Vacuum distillation or column chromatography.
Alternative Methods
Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) offers a milder alternative, though it is less common due to higher costs.
Physicochemical Properties
Property | Value (Predicted) |
---|---|
Melting Point | Not determined |
Flash Point | >150°C |
LogP (Partition Coefficient) | 3.2 ± 0.3 |
The conjugated double bond enables participation in electrophilic addition and polymerization reactions.
Industrial and Scientific Applications
Polymer Science
(E)-Ethyl 3-(4-ethylphenyl)acrylate is a key monomer in synthesizing acrylate-based polymers. Its polymerization via free-radical mechanisms produces materials with enhanced UV stability and mechanical strength, ideal for coatings and adhesives.
Pharmaceutical Research
Preliminary studies suggest its potential as a drug delivery vector. The ethylphenyl group facilitates hydrophobic interactions with lipid bilayers, enabling encapsulation of therapeutic agents.
Table 3: Comparative Analysis with Similar Acrylates
Compound | Reactivity | Applications |
---|---|---|
(E)-Ethyl 3-(3-chloro-4-methylphenyl)acrylate | High | Organic synthesis |
Ethyl 3-(4-cyanophenyl)acrylate | Moderate | Photoresist materials |
Research Findings and Biological Interactions
Polymerization Efficiency
Studies indicate that homopolymers of (E)-ethyl 3-(4-ethylphenyl)acrylate exhibit glass transition temperatures () between 45–60°C, suitable for flexible coatings.
Protein Binding Studies
In vitro assays demonstrate weak interactions with serum albumin (), suggesting limited bioaccumulation risks.
Future Directions
Advanced Material Development
Research could explore copolymerization with styrene or methyl methacrylate to tailor thermal and mechanical properties for aerospace applications.
Targeted Drug Delivery
Functionalizing the ethylphenyl moiety may enhance binding to cancer cell receptors, enabling site-specific drug release.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume